molecular formula C14H11N3O3S3 B2979053 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide CAS No. 682783-92-2

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide

Cat. No. B2979053
M. Wt: 365.44
InChI Key: QLTDSWVCDLRSCT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H11N3O3S3 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

Some novel thioxothiazolidin-4-one derivatives, closely related to the queried compound, have shown promising anticancer and antiangiogenic effects in studies involving mouse Ehrlich Ascites Tumor (EAT) models. These compounds significantly reduced tumor volume, cell number, and enhanced the lifespan of EAT-bearing mice, alongside demonstrating strong antiangiogenic effects (Chandrappa et al., 2010).

Anticancer Activity in Human Leukemia Cells

Another study synthesized derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid to explore their anticancer effects. These compounds exhibited moderate to strong antiproliferative activity in human leukemia cell lines, dependent on the cell cycle stage and dosage. Especially, compounds 5e and 5f showed potent anticancer activity on the tested cell lines (Chandrappa et al., 2009).

Inhibition of Matrix Metalloproteinases in Tissue Damage

A study designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone, aiming to affect inflammatory/oxidative processes involving free radicals, nuclear factor κB (NF-κB), and matrix metalloproteinases (MMPs). These compounds, particularly one identified as derivative 23, showed significant inhibition of MMP-9, which could be beneficial in tissue damage and wound healing contexts (Incerti et al., 2018).

Antimicrobial Activities

Derivatives of the compound have been evaluated for their antimicrobial activities. For instance, some compounds were synthesized and tested against various bacterial and fungal species, showing comparable effects to standard drugs (Patel & Shaikh, 2010).

Anti-Hyperglycemic Activity

In a study focused on diabetes management, N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives were synthesized and tested for anti-hyperglycemic activity in alloxan-induced diabetic mice. Some compounds showed significant decreases in blood glucose levels, comparable to known drugs like pioglitazone (Mahapatra et al., 2016).

Selective Inhibition of Phosphoinositide 3-Kinase Gamma

Research on a series of furan-2-ylmethylene thiazolidinediones, related to the queried compound, revealed their potential as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). This selective inhibition could have implications in treating inflammatory and autoimmune diseases (Pomel et al., 2006).

properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S3/c18-11(16-13-15-4-7-22-13)3-5-17-12(19)10(23-14(17)21)8-9-2-1-6-20-9/h1-2,4,6-8H,3,5H2,(H,15,16,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTDSWVCDLRSCT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide

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